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Compound of Interest

Compound Name: Khusimol

Cat. No.: B1673632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for

Khusimol, a significant sesquiterpene alcohol found in vetiver oil. This document presents a

compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, alongside the methodologies for their acquisition, to support research and

development activities.

Chemical Structure and Properties
Khusimol is a tricyclic sesquiterpenoid with the molecular formula C₁₅H₂₄O.[1] Its structure

comprises a complex fused ring system with a primary alcohol functional group.

IUPAC Name: [(1R,2S,5S,8R)-7,7-dimethyl-6-methylidene-2-

tricyclo[6.2.1.0¹,⁵]undecanyl]methanol Molecular Formula: C₁₅H₂₄O Molecular Weight: 220.35

g/mol [2]

Spectroscopic Data
The structural elucidation of Khusimol has been primarily achieved through a combination of

spectroscopic techniques, including NMR, IR, and MS.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of

organic molecules. The ¹H and ¹³C NMR spectra of Khusimol have been unambiguously

assigned.[3][4][5]

Table 1: ¹H NMR Spectral Data of Khusimol

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

4.73 s 1.5-1.8 =CH₂

4.60 s 1.5-1.8 =CH₂

3.74 dd 6.3, 10.3 -CH₂OH

3.47 dd 7.7, 10.3 -CH₂OH

1.08 s -CH₃

1.05 s -CH₃

Table 2: ¹³C NMR Spectral Data of Khusimol
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Chemical Shift (δ) ppm Carbon Type

155.1 C

104.1 CH₂

66.2 CH₂

50.1 CH

48.9 C

42.5 CH

39.1 CH₂

36.4 C

32.1 CH₂

30.9 CH₂

29.8 CH₂

28.1 CH₃

25.9 CH

22.8 CH₂

21.7 CH₃

Note: The data presented is consistent with that reported in the literature, which in turn

references the work of Rao and Gal (1994) as a primary source for the NMR assignments.[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule. While

specific peak values for isolated Khusimol are not readily available in all literature, the initial

structural elucidation relied on IR spectroscopy.[2][3] The spectrum of a methanolic extract of

Vetiveria zizanioides root, which contains Khusimol, shows characteristic peaks for functional

groups present in its constituents. For Khusimol, the key expected absorption would be from

the hydroxyl (-OH) group.
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Table 3: Expected IR Absorption for Khusimol

Functional Group Expected Absorption Range (cm⁻¹)

O-H Stretch (Alcohol) 3200-3600 (broad)

C-H Stretch (Alkanes) 2850-3000

C=C Stretch (Alkene) 1640-1680

C-O Stretch (Primary Alcohol) ~1050

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which aids in determining the molecular weight and elemental composition. The

analysis of vetiver oil constituents is often performed using Gas Chromatography-Mass

Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for Khusimol

m/z Interpretation

220 [M]⁺ (Molecular Ion)

202 [M - H₂O]⁺

187 [M - H₂O - CH₃]⁺

Experimental Protocols
The following sections detail the general methodologies employed for the isolation and

spectroscopic analysis of Khusimol.

Isolation of Khusimol
Khusimol is typically isolated from the essential oil of vetiver (Vetiveria zizanioides) roots.[1]
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Caption: Workflow for the isolation of Khusimol.
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The process involves hydrodistillation of vetiver roots to obtain the essential oil. The essential

oil is then subjected to column chromatography on silica gel. Fractions are collected and

monitored by Thin Layer Chromatography (TLC) to isolate pure Khusimol.[1]

Spectroscopic Analysis
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Caption: Spectroscopic analysis workflow for Khusimol.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer

operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated

solvent, commonly chloroform-d (CDCl₃). Chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can

be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a

suitable solvent.

Mass Spectrometry: Mass spectra are generally acquired using a GC-MS system. The

sample is introduced into the gas chromatograph for separation, and the eluting components

are subsequently ionized and analyzed by the mass spectrometer. Electron ionization (EI) is

a common method used for fragmentation.
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Conclusion
This technical guide provides a consolidated resource for the spectral data of Khusimol,
intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug

development. The detailed NMR, IR, and MS data, coupled with the experimental protocols,

offer a foundational understanding for the identification, characterization, and further

investigation of this important sesquiterpene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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